molecular formula C6H12N2O3 B112206 L-Alanyl-L-alanine CAS No. 1948-31-8

L-Alanyl-L-alanine

Cat. No. B112206
CAS RN: 1948-31-8
M. Wt: 160.17 g/mol
InChI Key: DEFJQIDDEAULHB-IMJSIDKUSA-N
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Description

L-Alanyl-L-alanine is a dipeptide composed of L-alanine and L-proline joined by a peptide linkage . It is the smallest among all the amino acids .


Molecular Structure Analysis

L-Alanyl-L-alanine has a molecular formula of C6H12N2O3 . Its average mass is 160.171 Da and its mono-isotopic mass is 160.084793 Da .


Physical And Chemical Properties Analysis

L-Alanyl-L-alanine has a density of 1.2±0.1 g/cm3, a boiling point of 402.6±30.0 °C at 760 mmHg, and a flash point of 197.3±24.6 °C . It has 5 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Metabolic Engineering

  • Field : Biotechnology
  • Application : L-Alanyl-L-glutamine (AQ) is a functional dipeptide with high water solubility, good thermal stability, and high bioavailability. It is widely used in clinical treatment, post-operative rehabilitation, sports health care, and other fields .
  • Method : A metabolically engineered E. coli strain for AQ production was developed by over-expressing L-amino acid α-ligase (BacD) from Bacillus subtilis, and inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp .
  • Results : Using the final engineered strain p15/AQ10 as a whole-cell biocatalyst, 71.7 mM AQ was produced with a productivity of 3.98 mM/h and conversion rate of 71.7% .

Immobilized Cell Technology

  • Field : Biotechnological Products and Process Engineering
  • Application : The immobilized E. coli expressing α-amino acid ester acyltransferase was applied for the continuous production of Ala-Gln .
  • Method : Four materials were selected as embedding medium for the whole cell entrapment of recombinant bacteria. Calcium alginate beads were found to be the most proper entrapment carrier for production of Ala-Gln .
  • Results : The Ala-Gln by immobilization cell achieved the productivity of 2.79 mg/ (min*mL-CV) without intermittent time .

Dietary Supplementation

  • Field : Nutrition
  • Application : L-Alanyl-L-glutamine is used in dietary supplementation, in parenteral nutrition, and in cell culture .
  • Method : Infusion of alanylglutamine under fasting conditions in humans appears to reverse a general efflux of glutamine and alanine from the muscle, instead causing a minor influx .
  • Results : This method helps to maintain intestinal function, promote immune function, maintain homeostasis of the internal environment, and improve the adaptability of the organism to stress .

Crystallography

  • Field : Crystallography
  • Application : L-Alanyl-L-glutamine (Ala–Gln) is a dipeptide which is widely used in medical and nutritional fields. Two new crystalline forms (form III and form IV) and a DMSO solvate form (S DMSO) of Ala–Gln were discovered .
  • Method : The new forms were distinguished from the known forms by Raman spectroscopy and powder X-ray diffraction (PXRD) .
  • Results : The discovery of these new forms could potentially lead to new applications in pharmaceuticals and other industries .

Microbiology

  • Field : Microbiology
  • Application : L-Alanine Exporter, AlaE, of Escherichia coli .
  • Method : A study presumed four possibilities: a reverse reaction of L-alanine biosynthetic enzymes, alanine aminotransferases (AvtA, YfbQ, and YfdZ), that generates L-alanine from pyruvate; the peptidoglycan synthesis via alanine racemase reaction; higher Ala-Ala import activity in MLA301∆ alaE compared to that in MG1655∆ alaE ∆ dadA; or D-alanine excretion, that, in turn, leads to the reduction of intracellular alanine level in MG1655∆ alaE ∆ dadA .
  • Results : This study provides insights into the role of L-Alanine in bacterial metabolism and could have implications for the development of new antibiotics .

Anti-Urolithiatic Potential

  • Field : Biomedical
  • Application : The in vitro anti-urolithiatic potential of L-alanine was examined over three different stages of stone formation .
  • Method : This includes nucleation inhibition, aggregation inhibition, and oxalate depletion .
  • Results : The study provides insights into the potential of L-alanine in the treatment of urolithiasis .

D-Alanine Export

  • Field : Microbiology
  • Application : Escherichia coli has been found to possess one or more energy-dependent d-alanine export systems .
  • Method : A novel screening system was developed in which cells expressing a putative d-alanine exporter could support the growth of d-alanine auxotrophs in the presence of L-alanyl–L-alanine .
  • Results : This study shows, for the first time, that YciC could function as a d-alanine exporter in intact cells .

Future Directions

L-Alanyl-L-alanine is widely used in clinical treatment, post-operative rehabilitation, sports health care and other fields . It has potential for production of biodegradable and biocompatible polymers, such as polyesteramide, and engineered thermoplastics, such as polyamides and poly (amide-ester-imide)s . The global annual demand of L-alanine is 50,000 tons today .

properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFJQIDDEAULHB-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173127
Record name L-Alanyl-L-alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-Alanyl-L-alanine

CAS RN

1948-31-8, 1644661-10-8
Record name L-Alanyl-L-alanine
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Record name Dialanine
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Record name D-Alanyl-D-alanine, (+/-)-
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Record name L-Alanyl-L-alanine
Source EPA DSSTox
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Record name N-L-alanyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.138
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Record name D-ALANYL-D-ALANINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37AOH3N58S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIALANINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY4X7L3WAM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alanylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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